molecular formula C24H18N4O4 B3826976 N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

Cat. No.: B3826976
M. Wt: 426.4 g/mol
InChI Key: RHTRSORDDCKVFB-UHFFFAOYSA-N
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Description

N'-[(3Z)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is a structurally complex heterocyclic compound featuring an indole-derived scaffold fused with a cyclopropane ring and a carbohydrazide moiety. The indole core is substituted with a nitro group at position 5 and a ketone at position 2, while the cyclopropane ring is decorated with two phenyl groups.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c29-22(27-26-21-18-13-17(28(31)32)11-12-20(18)25-23(21)30)19-14-24(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19,25,30H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTRSORDDCKVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole- and cyclopropane-containing molecules. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Potency/IC₅₀ (if available) Reference
N'-[(3Z)-5-Nitro-...cyclopropane-carbohydrazide Indole-cyclopropane hybrid 5-NO₂, 2-oxo, diphenylcyclopropane Not yet reported (theoretical) N/A
Isatin (Indoline-2,3-dione) Indole derivative 2,3-diketone Anticonvulsant, antiviral EC₅₀ ~4.3–17.7 mg/mL
Methisazone Isatin thiosemicarbazone 3-thiosemicarbazone Antiviral (vaccinia, variola) Clinically effective
5-Methylisatin derivatives Substituted indole 5-CH₃, N-Mannich bases Antitubercular (MIC 10–20 µg/mL) MIC: 10–20 µg/mL
Indolinone analogs Indole-2-one Varied aryl/hydrazone substituents Anticancer (Walker carcinoma-256) Activity at 50–100 µM

Key Comparative Insights

This feature may enhance binding specificity in biological systems . The 5-nitro group on the indole core is a strong electron-withdrawing substituent, which contrasts with the electron-donating groups (e.g., methyl) in 5-methylisatin derivatives. This difference could modulate redox properties or interactions with nitroreductase enzymes .

The diphenylcyclopropane group could enhance lipophilicity compared to non-aromatic analogs, improving membrane permeability but possibly reducing solubility—a trade-off observed in cyclopropane-containing drugs .

Synthetic and Analytical Challenges :

  • The compound’s stereochemistry (Z-configuration) and strained cyclopropane ring necessitate advanced crystallographic techniques for structural validation, such as those enabled by SHELX software for small-molecule refinement .
  • Hydrogen-bonding patterns (critical for crystal packing and solubility) may differ from simpler indoles due to the carbohydrazide group, as predicted by graph-set analysis in crystallography .

Table 2: Physicochemical Properties (Theoretical)

Property Target Compound Isatin Methisazone
Molecular Weight ~460 g/mol 147 g/mol 259 g/mol
LogP (lipophilicity) ~3.5 (estimated) 1.1 2.8
Hydrogen Bond Donors 3 2 3
Hydrogen Bond Acceptors 6 4 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
Reactant of Route 2
N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

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